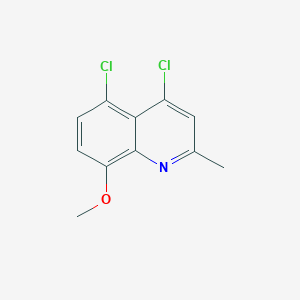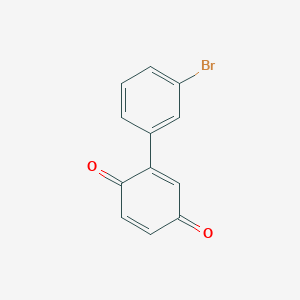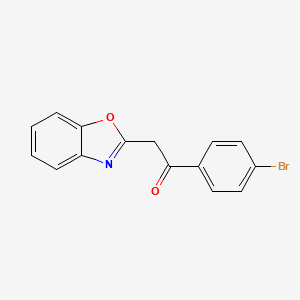![molecular formula C12H23N3O B12122020 Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- CAS No. 89574-41-4](/img/structure/B12122020.png)
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina es un compuesto orgánico complejo que presenta un anillo de pirrolidina y un anillo de diazepina. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas y su papel como bloque de construcción en la síntesis de diversas moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[2-(hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina típicamente implica la construcción del anillo de pirrolidina seguida de la introducción de la porción de diazepina. Un enfoque común es comenzar con un derivado de pirrolidina y luego introducir el anillo de diazepina a través de una serie de reacciones de ciclización. Las condiciones de reacción a menudo implican el uso de bases o ácidos fuertes para facilitar el proceso de ciclización .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir técnicas de síntesis de flujo continuo para asegurar un alto rendimiento y pureza. Estos métodos a menudo utilizan sistemas automatizados para controlar los parámetros de reacción como la temperatura, la presión y la concentración de reactivos, optimizando así el proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[2-(Hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación típicamente produce N-óxidos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
1-[2-(Hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
Pirrolizidina: Similar en estructura pero con diferentes actividades biológicas.
Pirrolidina-2-ona: Otro derivado de pirrolidina con propiedades distintas.
Pirrolidina-2,5-dionas: Conocidas por su uso en química medicinal.
Unicidad
1-[2-(Hexahidro-1H-1,4-diazepin-1-il)-1-oxopropil]pirrolidina es única debido a su combinación de los anillos de pirrolidina y diazepina, que le confieren propiedades químicas y biológicas específicas. Esta singularidad la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
89574-41-4 |
|---|---|
Fórmula molecular |
C12H23N3O |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-11(12(16)15-7-2-3-8-15)14-9-4-5-13-6-10-14/h11,13H,2-10H2,1H3 |
Clave InChI |
VJRRZVGILJFQGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)




![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)



![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
